1,5-Heptadien-3-yne

Biomass catalysis Zeolite selectivity Renewable hydrocarbons

1,5-Heptadien-3-yne (CAS 55712-06-6), systematically named (5E)-hepta-1,5-dien-3-yne, is a seven-carbon conjugated enyne hydrocarbon with molecular formula C₇H₈ and molecular weight 92.14 g·mol⁻¹. It belongs to the enyne class, characterized by the presence of both alkene (C=C) and alkyne (C≡C) functional groups in conjugation; specifically, it bears terminal vinyl groups at positions 1 and 5 flanking an internal triple bond at position 3, with (E)-configuration about the C5–C6 double bond.

Molecular Formula C7H8
Molecular Weight 92.14 g/mol
CAS No. 55712-06-6
Cat. No. B12665799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Heptadien-3-yne
CAS55712-06-6
Molecular FormulaC7H8
Molecular Weight92.14 g/mol
Structural Identifiers
SMILESCC=CC#CC=C
InChIInChI=1S/C7H8/c1-3-5-7-6-4-2/h3-4,6H,1H2,2H3/b6-4+
InChIKeyAIKGMUZHUHXBCF-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Heptadien-3-yne (CAS 55712-06-6): Conjugated Enyne Building Block for Catalysis, Natural Product Research, and Stereocontrolled Synthesis


1,5-Heptadien-3-yne (CAS 55712-06-6), systematically named (5E)-hepta-1,5-dien-3-yne, is a seven-carbon conjugated enyne hydrocarbon with molecular formula C₇H₈ and molecular weight 92.14 g·mol⁻¹ . It belongs to the enyne class, characterized by the presence of both alkene (C=C) and alkyne (C≡C) functional groups in conjugation; specifically, it bears terminal vinyl groups at positions 1 and 5 flanking an internal triple bond at position 3, with (E)-configuration about the C5–C6 double bond [1]. The compound is a colorless liquid with a reported boiling point of 54–56 °C at 85 Torr and density of 0.8029 g·cm⁻³ . Its conjugated enyne architecture confers a distinctive reactivity profile encompassing stereoselective hydrogenation, addition reactions, and cyclization chemistry that differs fundamentally from non-conjugated positional isomers and aromatic C₇H₈ congeners such as toluene.

Why 1,5-Heptadien-3-yne Cannot Be Replaced by 1,6-Heptadien-3-yne, 1,5-Hexadien-3-yne, or Toluene in Catalytic and Synthetic Applications


The substitution of 1,5-heptadien-3-yne with its closest positional isomer (1,6-heptadien-3-yne) or the shorter-chain analog (1,5-hexadien-3-yne, divinylacetylene) introduces consequential differences in conjugation topology, physical properties, catalytic formation selectivity, and downstream synthetic outcomes. The (5E)-1,5-heptadien-3-yne isomer features a conjugated enyne system where the triple bond is flanked by two vinyl groups in a linear arrangement, enabling stereocontrolled semi-hydrogenation to (3Z,5E)-1,3,5-heptatriene [1]. In contrast, 1,6-heptadien-3-yne places the second double bond at a non-conjugated terminal position, abolishing this stereoelectronic pathway. The shorter divinylacetylene (C₆H₆, bp ~85 °C) differs in both carbon count and physical properties, while the aromatic isomer toluene (C₇H₈, bp 110.6 °C) lacks the reactive enyne functionality entirely. Even among biologically sourced acetylenic fractions, 1,5-heptadien-3-yne consistently predominates in abundance over co-occurring acetylenes such as 2-methyl-1,5-hexadien-3-yne and 5-methyl-1-hexyn-3-ol [2], underscoring that generic substitution with ostensibly similar enynes or C₇H₈ isomers would alter both the chemical reactivity and the biological activity profile of the investigated system.

1,5-Heptadien-3-yne: Quantitative Differentiation Evidence vs. Closest Analogs Across Catalytic, Phytochemical, and Physicochemical Dimensions


Selective Formation on Ni-ZSM-5 vs. Complete Absence on Sn-ZSM-5 and Unpromoted HZSM-5 in Biomass-Derived Oil Conversion

In the thermo-catalytic conversion of crude canola oil over promoted ZSM-5 zeolites at 450 °C and WHSV 10.6 h⁻¹, 1,5-heptadien-3-yne was identified as a major organic liquid product exclusively over Ni-promoted HZSM-5 catalysts (prepared via aqueous, incipient wetness, and mechanical mixing methods) [1]. No detectable 1,5-heptadien-3-yne was observed in the product streams from Sn-promoted HZSM-5 or unpromoted commercial HZSM-5 under identical reaction conditions; unpromoted HZSM-5 produced 7.18% xylenes with no detectable cyclopentane derivatives or alkynes, and Sn-loaded samples likewise generated zero alkynes [1]. This represents an absolute qualitative selectivity contrast (detected vs. not detected) between Ni-ZSM-5 and Sn-ZSM-5 or unpromoted HZSM-5 for this specific C₇H₈ enyne product.

Biomass catalysis Zeolite selectivity Renewable hydrocarbons

Dominant Phytochemical Constituent (22.14% Peak Area) in Ageratum conyzoides Insecticidal Extract vs. Eight Co-occurring Compounds

GC-MS analysis of the petroleum ether crude extract (Pe-Ac) of Ageratum conyzoides (Asteraceae) revealed a total of nine compounds, among which 1,5-heptadien-3-yne exhibited the maximum peak area at 22.14% [1]. This abundance exceeded all other detected constituents including co-occurring hydrocarbons and oxygenated compounds. The same extract demonstrated significant larvicidal activity against Aedes aegypti (96% mortality at 200 ppm), Anopheles stephensi (93%), and Culex quinquefasciatus (92%) [1]. While the specific contribution of 1,5-heptadien-3-yne to the observed bioactivity was not isolated, its dominance as the single most abundant volatile component distinguishes it from all co-detected compounds in this pharmacologically active fraction.

Phytochemistry Mosquitocidal activity GC-MS profiling

Predominant Acetylenic Constituent (23.2%) in Antibacterial Centaurea senegalensis Fraction vs. 2-Hexyne-1-ol (12.3%) and Other Acetylenes

In the dichloromethane fraction of Centaurea senegalensis methanolic extract—which demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA, 28 mm inhibition zone, MIC 12.5 mg·mL⁻¹) and vancomycin-resistant enterococci (VRE)—GC-MS analysis identified 1,5-heptadien-3-yne as the single most abundant constituent at 23.2% relative abundance [1]. The next most abundant acetylene was 2-hexyne-1-ol at 12.3%, followed by 2-methyl-1,5-hexadien-3-yne at 6.6% and 5-methyl-1-hexyn-3-ol at 2.1% [1]. This establishes a 1.89-fold abundance advantage of 1,5-heptadien-3-yne over the second-ranking acetylene and a 3.5-fold advantage over the third-ranking species within the same bioactive fraction.

Antibacterial natural products Acetylenic phytoconstituents MRSA

Physicochemical Property Differentiation: Boiling Point and Density vs. 1,5-Hexadien-3-yne (Divinylacetylene) and 1,3-Hexadien-5-yne

1,5-Heptadien-3-yne exhibits a boiling point of 54–56 °C at 85 Torr (corresponding to approximately 103.3 °C at 760 mmHg by ACD/Labs prediction) and a density of 0.8029 g·cm⁻³ . The shorter-chain analog 1,5-hexadien-3-yne (divinylacetylene, CAS 821-08-9) has a reported boiling point of ~85 °C at 760 mmHg [1] and density of approximately 0.78 g·cm⁻³ . The positional isomer 1,3-hexadien-5-yne (CAS 10420-90-3) boils at 84.85 °C at 760 mmHg with density 0.7806 g·cm⁻³ [2]. The approximately 18 °C difference in predicted atmospheric boiling point between 1,5-heptadien-3-yne and divinylacetylene, combined with the density differential of ~0.02 g·cm⁻³, provides measurable physical property discrimination that affects distillation cut points, GC retention behavior, and solvent property matching in synthetic workflows.

Physicochemical characterization Separation science Solvent selection

Synthetic Differentiation: Lindlar Hydrogenation of (5E)-1,5-Heptadien-3-yne Provides Stereocontrolled Access to (3Z,5E)-1,3,5-Heptatriene Not Accessible from Non-Conjugated Isomers

Under Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate/quinoline) hydrogenation conditions in methanol solvent, (5E)-1,5-heptadien-3-yne undergoes stereoselective semi-hydrogenation to yield (3Z,5E)-1,3,5-heptatriene as the product [1]. This transformation exploits the conjugated enyne topology: the triple bond is reduced with cis stereochemistry (syn addition) while the existing (E)-configured C5–C6 double bond is retained, generating a specific (3Z,5E) configured conjugated triene. By contrast, the non-conjugated positional isomer 1,6-heptadien-3-yne would yield a non-conjugated diene-alkene product upon alkyne semi-hydrogenation, and the shorter-chain divinylacetylene would produce (Z)-1,3,5-hexatriene—a different conjugated triene with distinct physical and chemical properties. This stereoelectronic pathway is unique to the 1,5-dien-3-yne conjugation pattern and cannot be replicated by any other C₇H₈ isomer or C₆ enyne analog.

Stereoselective hydrogenation Conjugated triene synthesis Lindlar catalyst

GC-MS Spectral Fingerprint Differentiation: Unique Mass Spectrum and Retention Characteristics vs. Co-eluting C₇H₈ Isomers

1,5-Heptadien-3-yne has a documented GC-MS spectrum (electron ionization) available through the Wiley Registry and SpectraBase, with four distinct GC-MS spectra catalogued alongside one FTIR spectrum [1]. Its exact monoisotopic mass of 92.062600 Da and characteristic fragmentation pattern distinguish it from the aromatic isomer toluene (also C₇H₈, MW 92.14, but with a dominant M⁺ at m/z 92 and base peak at m/z 91 from tropylium ion formation) [2]. The presence of authenticated reference spectra enables unambiguous compound identification in complex mixtures such as biomass conversion product streams and botanical extracts, where toluene and other C₇H₈ isomers may co-occur or co-elute under standard GC conditions.

Analytical chemistry GC-MS identification Spectral library

High-Impact Procurement Scenarios for 1,5-Heptadien-3-yne: Where Verified Identity and Isomeric Purity Are Scientifically Decisive


Zeolite Catalyst Selectivity Screening: Ni-ZSM-5 vs. Sn-ZSM-5 Product Fingerprinting in Biomass-to-Hydrocarbon Conversion

Catalysis researchers developing promoted ZSM-5 zeolites for renewable hydrocarbon production require authenticated 1,5-heptadien-3-yne as a reference standard to confirm product identity by GC-MS retention time and mass spectral matching. The compound serves as a diagnostic marker for Ni-ZSM-5 catalytic activity: its presence confirms Ni-mediated alkyne-forming pathways, while its complete absence in Sn-ZSM-5 and unpromoted HZSM-5 product streams provides a binary selectivity indicator [1]. Procurement of high-purity (≥95%) 1,5-heptadien-3-yne with documented stereochemical configuration (5E) is essential for calibrating GC-MS methods and validating catalyst performance in academic and industrial biomass conversion research.

Botanical Insecticide and Antibacterial Natural Product Research: Quantitative GC-MS Reference Standard for Ageratum and Centaurea Bioactive Fractions

Phytochemistry laboratories investigating the mosquitocidal activity of Ageratum conyzoides extracts or the anti-MRSA activity of Centaurea senegalensis fractions require pure 1,5-heptadien-3-yne for external calibration and peak confirmation in GC-MS analysis. In A. conyzoides petroleum ether extract, the compound constitutes 22.14% of the total peak area and is the single most abundant volatile [2]; in C. senegalensis dichloromethane fraction, it accounts for 23.2% of acetylenic constituents and is 1.89-fold more abundant than the next-ranking acetylene [3]. Researchers isolating and characterizing these bioactive fractions depend on authenticated reference material to generate calibration curves, calculate response factors, and unambiguously assign the dominant chromatographic peak to 1,5-heptadien-3-yne rather than to co-eluting C₇H₈ isomers.

Stereocontrolled Synthesis of Conjugated Triene Building Blocks via Lindlar Semi-Hydrogenation

Synthetic organic chemists pursuing stereodefined (3Z,5E)-1,3,5-heptatriene intermediates require (5E)-1,5-heptadien-3-yne of verified stereochemical purity as the starting material for Lindlar-catalyzed semi-hydrogenation [4]. The conjugated enyne architecture of 1,5-heptadien-3-yne is structurally mandatory for this transformation: the triple bond undergoes cis-selective reduction while preserving the pre-existing (E)-double bond geometry. No alternative enyne isomer—including 1,6-heptadien-3-yne, 1,5-hexadien-3-yne, or methyl-substituted analogs—can deliver the identical heptatriene product. This scenario demands procurement of isomerically characterized material, ideally with certificate of analysis confirming (5E) configuration by NMR or GC-IR.

Analytical Method Development: GC-MS Library Building for C₇H₈ Hydrocarbon Isomer Resolution

Analytical chemistry laboratories developing GC-MS methods for complex hydrocarbon mixture analysis (petroleum, biomass pyrolysis, environmental samples) need 1,5-heptadien-3-yne reference material to establish retention indices and mass spectral libraries that distinguish this reactive enyne from co-formula aromatic (toluene) and other C₇H₈ isomers [5]. The compound's four catalogued GC-MS spectra in the Wiley Registry provide foundational reference data; however, in-house retention time determination on the specific column and temperature program in use is critical, as the predicted atmospheric boiling point difference of approximately 18 °C versus divinylacetylene and 7 °C versus toluene mandates distinct chromatographic behavior. Laboratories sourcing this compound for spectral library construction should verify purity and stereochemistry to ensure that the generated reference data are fit for purpose in subsequent unknown identification workflows.

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